Anle138b (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole) is a diphenyl-pyrazole compound identified through phenotypic screening as an inhibitor of protein aggregation. [] Its primary role in scientific research is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as prion diseases, Parkinson’s disease, Alzheimer’s disease, and multiple system atrophy. [, , , , , , , , , , , , , , , , , , ] Anle138b is also being studied for its effects on melanoma cells and its potential role in understanding the complex relationship between Parkinson’s disease and melanoma. []
Clinical Trials: Further clinical trials are needed to assess the safety, tolerability, and efficacy of Anle138b in humans for the treatment of neurodegenerative diseases. [, ]
Mechanism of Action: A more detailed understanding of Anle138b’s mechanism of action is crucial for optimizing its therapeutic potential. [, ]
Combination Therapies: Exploring the use of Anle138b in combination with other therapeutic agents to enhance its effectiveness and address drug resistance is a promising direction. [, ]
Inherited Prion Diseases: Further research is needed to understand Anle138b’s efficacy in treating inherited prion diseases and to develop specific therapies for these conditions. [, ]
Beyond Neurodegenerative Diseases: Investigating the potential applications of Anle138b beyond neurodegenerative diseases, such as in melanoma, could lead to novel therapeutic avenues. []
Anle138b is a synthetic compound recognized for its potential therapeutic applications in neurodegenerative diseases, particularly those associated with α-synuclein aggregation, such as Parkinson's disease. Its chemical structure is based on a diphenyl-pyrazole framework, which has been shown to inhibit the oligomerization of α-synuclein and other amyloidogenic proteins. This compound is currently undergoing clinical trials and is being investigated for its utility as a positron emission tomography (PET) imaging agent for early diagnosis of related disorders.
Anle138b was developed as part of research aimed at finding small molecules that could interfere with the aggregation of proteins implicated in neurodegeneration. The compound has been synthesized and characterized through various chemical methods, leading to its evaluation in biological systems.
Anle138b falls under the category of small molecule inhibitors targeting protein aggregation. It is classified as a neuroprotective agent due to its ability to modulate the formation of toxic oligomers associated with neurodegenerative diseases.
The synthesis of Anle138b has been approached through multiple strategies, including one-pot radiosynthesis techniques for creating radiolabeled derivatives suitable for PET imaging. A notable method involves using 6-[^18F]fluoropiperonal as a precursor, which undergoes condensation with tosylhydrazide followed by cycloaddition with 3-bromophenylacetylene. This approach allows for rapid synthesis within approximately 105 minutes with a radiochemical yield of around 15% .
The synthesis process includes:
This streamlined method eliminates the need for intermediate purifications, making it suitable for automation in radiochemistry labs .
The molecular formula of Anle138b is CHNO, featuring a diphenyl-pyrazole core structure. The compound's design allows it to fit into specific cavities within protein aggregates, particularly α-synuclein fibrils.
Anle138b primarily acts by inhibiting the aggregation of amyloidogenic peptides through several mechanisms:
Molecular dynamics simulations have demonstrated that Anle138b alters the conformational landscape of peptide aggregates, effectively remodeling their structural distributions and impeding aggregation processes .
Anle138b interacts with α-synuclein fibrils by binding within cavities formed between β-strands, which stabilizes its presence and alters the dynamics of nearby residues. This interaction leads to significant changes in chemical shifts observed via nuclear magnetic resonance spectroscopy, indicating a strong binding affinity .
Anle138b has several promising applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3